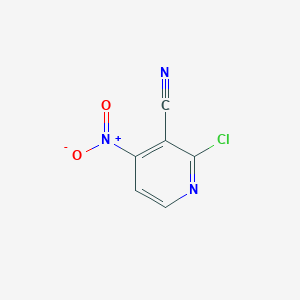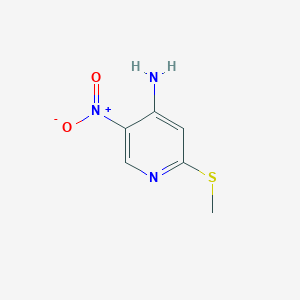
Methyl 4-bromocinnoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモシンノリン-6-カルボン酸メチルは、分子式がC10H7BrN2O2である化学化合物です。これは、複素環芳香族有機化合物であるシンノリンの誘導体です。
準備方法
合成ルートと反応条件
4-ブロモシンノリン-6-カルボン酸メチルは、いくつかの方法で合成できます。一般的なアプローチの1つは、シンノリン誘導体を臭素化し、続いてエステル化を行う方法です。この反応には通常、N-ブロモスクシンイミド(NBS)などの臭素化剤と、ジクロロメタンなどの溶媒が必要です。エステル化工程には、メタノールと硫酸などの触媒が使用されます。
工業的製造方法
4-ブロモシンノリン-6-カルボン酸メチルの工業的製造には、大規模な臭素化およびエステル化プロセスが含まれる場合があります。これらのプロセスは収率と純度のために最適化されており、通常、連続フロー反応器と自動化システムを使用して一貫した生産を確保します。
化学反応の分析
反応の種類
4-ブロモシンノリン-6-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子は、有機リチウム試薬やグリニャール試薬などの試薬を使用して、他の官能基で置換できます。
酸化反応: この化合物は、対応するカルボン酸または他の酸化誘導体を形成するために酸化できます。
還元反応: 還元により、アミンまたは他の還元された生成物が生成される可能性があります。
一般的な試薬と条件
置換: 有機リチウム試薬、グリニャール試薬、およびパラジウム触媒クロスカップリング反応。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を使用した水素ガスなどの還元剤。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換シンノリン誘導体を生成できますが、酸化反応と還元反応は、化合物の酸化型または還元型を生成します。
科学的研究の応用
4-ブロモシンノリン-6-カルボン酸メチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性とその生体分子との相互作用について調査されています。
医学: 抗菌作用や抗癌作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
4-ブロモシンノリン-6-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。臭素原子とカルボキシレート基は、その反応性と結合親和性において重要な役割を果たします。この化合物は、酵素、受容体、または他の生体分子と相互作用し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 4-ブロモキノリン-6-カルボン酸メチル
- 4-ブロモピリジン-6-カルボン酸メチル
- 4-ブロモイソキノリン-6-カルボン酸メチル
ユニークさ
4-ブロモシンノリン-6-カルボン酸メチルは、シンノリン環に臭素原子とカルボキシレートエステル基が組み合わされているという独自の構造のためにユニークです。この組み合わせは、さまざまな研究および産業用途にとって貴重な、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- Methyl 4-bromoquinoline-6-carboxylate
- Methyl 4-bromopyridine-6-carboxylate
- Methyl 4-bromoisoquinoline-6-carboxylate
Uniqueness
Methyl 4-bromocinnoline-6-carboxylate is unique due to its specific structure, which combines the cinnoline ring with a bromine atom and a carboxylate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC名 |
methyl 4-bromocinnoline-6-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3 |
InChIキー |
YWSHXACMWSJRBM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)



![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)




![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)
